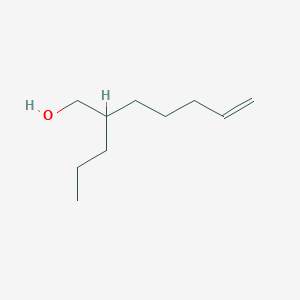

2-Propylhept-6-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propylhept-6-en-1-ol is an organic compound with the molecular formula C10H20O It is an alcohol with a hydroxyl group (-OH) attached to a carbon chain that includes a double bond, making it an unsaturated alcohol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Propylhept-6-en-1-ol can be synthesized through several methods. One common approach involves the hydroformylation (oxo synthesis) of C4 alkenes followed by hydrogenation of the resulting aldehyde . Another method is similar to the production of 2-ethylhexanol, involving the synthesis from pentanal via an aldol reaction followed by catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydroformylation processes. These processes use catalysts such as rhodium or cobalt complexes to facilitate the addition of a formyl group to the alkene, followed by hydrogenation to produce the alcohol .

Análisis De Reacciones Químicas

Types of Reactions

2-Propylhept-6-en-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Fatty Acid Regulation

2-Propylhept-6-en-1-ol has been studied for its potential role in regulating fatty acid metabolism. Research indicates that compounds similar to this compound can inhibit Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid synthesis. Inhibition of ACC has therapeutic implications for conditions such as obesity and metabolic syndrome. For instance, studies have shown that ACC inhibitors can reduce triglyceride levels and improve insulin sensitivity in animal models .

2. Anti-cancer Properties

Recent studies have explored the anti-cancer potential of compounds related to this compound. It has been shown to induce apoptosis in certain cancer cell lines by modulating intracellular signaling pathways involved in cell growth and survival . This application is particularly promising for developing new cancer therapies targeting lipid metabolism.

Agricultural Applications

1. Pesticide Development

The compound has potential applications in developing environmentally friendly pesticides. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for creating bio-based insecticides that target specific pests without harming beneficial insects . Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Chemical Synthesis Applications

1. Building Block for Organic Synthesis

Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize various derivatives through reactions such as oxidation, reduction, and alkylation. This versatility makes it an important compound in the production of fragrances, flavors, and other specialty chemicals .

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Fatty acid regulation | Inhibits ACC; potential for obesity treatment |

| Anti-cancer properties | Induces apoptosis in cancer cell lines | |

| Agriculture | Pesticide development | Environmentally friendly options |

| Chemical Synthesis | Building block for organic synthesis | Versatile intermediate for various reactions |

Table 2: Case Studies

| Study Reference | Application Focus | Findings |

|---|---|---|

| Harwood et al., 2003 | Fatty acid metabolism | Demonstrated ACC inhibition effects |

| Saha et al., 2006 | Insulin sensitivity | Improved insulin sensitivity in rat models |

| Patent EP3329919B1 | Pesticide formulation | Efficacy against specific pests |

Mecanismo De Acción

The mechanism of action of 2-Propylhept-6-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .

Comparación Con Compuestos Similares

2-Propylhept-6-en-1-ol can be compared with other similar compounds, such as:

2-Propylheptanol: A saturated alcohol with similar industrial applications.

2-Ethylhexanol: Another oxo alcohol used in the production of plasticizers and resins.

2-Methylheptane: A hydrocarbon with similar carbon chain length but lacking the hydroxyl group.

These compounds share some chemical properties and applications but differ in their specific structures and reactivities, highlighting the unique characteristics of this compound.

Actividad Biológica

2-Propylhept-6-en-1-ol, also known as 6-hepten-1-ol, is an unsaturated monohydric alcohol with the molecular formula C7H14O and a molecular weight of approximately 114.186 g/mol. This compound is notable for its potential biological activities and applications in various fields, including pharmacology and organic synthesis.

The chemical properties of this compound are essential for understanding its biological activity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.186 g/mol |

| Density | 0.8 ± 0.1 g/cm³ |

| Boiling Point | 153.1 ± 9.0 °C |

| Flash Point | 57.7 ± 10.4 °C |

| LogP | 1.96 |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry and as a biochemical reagent.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that unsaturated alcohols can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects .

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of unsaturated alcohols have revealed that certain structural features contribute to their ability to induce apoptosis in cancer cells. A study focusing on related compounds found that they could effectively reduce cell viability in several cancer cell lines, indicating a potential role for this compound in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds like this compound. Research has suggested that similar unsaturated alcohols may protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy examined the effects of various unsaturated alcohols on bacterial strains such as E. coli and S. aureus. The results indicated significant inhibitory effects, supporting the hypothesis that similar compounds could be developed into antimicrobial agents .

- Cytotoxicity Assessment : A research article in Cancer Letters reported on the cytotoxic effects of heptenols on human cancer cell lines, demonstrating a dose-dependent response that suggests potential therapeutic applications for these compounds .

- Neuroprotection Research : A study in Neurobiology of Disease assessed the neuroprotective effects of unsaturated alcohols against oxidative stress-induced apoptosis in neuronal cells, highlighting their potential role in neurodegenerative disease treatment .

Propiedades

IUPAC Name |

2-propylhept-6-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h3,10-11H,1,4-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIHNVWQEKXNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.